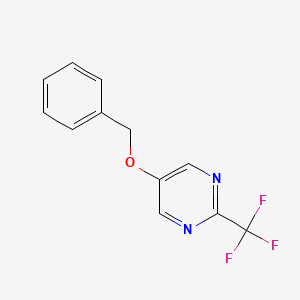
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group and a benzyloxy group in this compound makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzyloxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)pyrimidine: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
5-(Benzyloxy)pyrimidine: Lacks the trifluoromethyl group, which can affect its lipophilicity and metabolic stability.
2-(Trifluoromethyl)pyrimidine:
Uniqueness
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine is unique due to the presence of both the trifluoromethyl and benzyloxy groups. This combination enhances its chemical reactivity, biological activity, and potential applications in various fields. The compound’s unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
100991-12-6 |
|---|---|
Formule moléculaire |
C12H9F3N2O |
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
5-phenylmethoxy-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11-16-6-10(7-17-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
JQKCYBTZYGBVTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CN=C(N=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


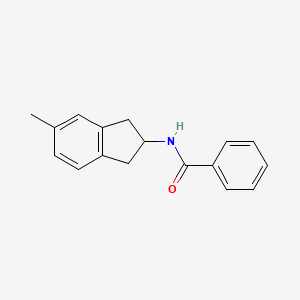


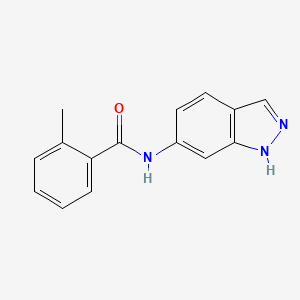

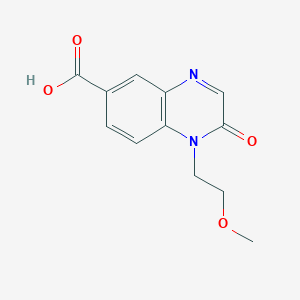
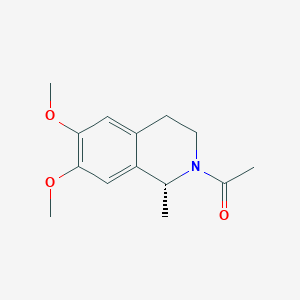


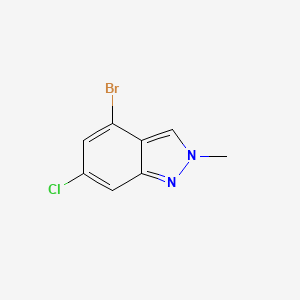



![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)
